molecular formula C9H9NO3S B3045367 Tosylmethylisocyanate CAS No. 10564-55-3

Tosylmethylisocyanate

Cat. No. B3045367
CAS RN: 10564-55-3
M. Wt: 211.24 g/mol
InChI Key: IAYSDKUKIIYRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosylmethylisocyanate is a chemical compound with the molecular formula C9H9NO3S . It contains a total of 23 bonds, including 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic isocyanate, and 1 sulfone .


Synthesis Analysis

Tosylmethylisocyanate, also known as p-tosylmethyl isocyanide or TosMIC, acts as a powerful synthon for cyclization to afford a diverse range of heterocycles . It holds three functionalized groups including the isocyanide and sulfonyl group and an alpha carbon which is acidic by nature . The tosyl set of this reagent acts as a good leaving group and assists the alpha carbon to contribute in a range of cyclization strategies .


Molecular Structure Analysis

The molecular structure of Tosylmethylisocyanate includes a total of 23 bonds. There are 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic isocyanate, and 1 sulfone .


Chemical Reactions Analysis

Tosylmethylisocyanate is a powerful synthon for cyclization to afford a diverse range of heterocycles . It is also proved as a good sulfonylating and sulfomethylating reagent . It serves as an important building block in various synthetic methodologies like multi-component reaction, cyclization, domino, cascade, and cycloaddition, and metal-catalyzed reactions .


Physical And Chemical Properties Analysis

Tosylmethylisocyanate has a molecular weight of 211.24 g/mol . It has a topological polar surface area of 72 Ų . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . Its exact mass and monoisotopic mass are 211.03031432 g/mol .

Scientific Research Applications

Oxidation and Utility in Synthetic Chemistry

Tosylmethylisocyanate (TosMIC) is formed through the efficient oxidation of tosylmethylisocyanide (TOSMIC). This highly reactive bifunctional molecule has become a readily available synthetic reagent. It engages in nucleophilic addition reactions with various compounds, including alcohols, amines, and thiols, and reacts with carboxylic acids to form tosylmethylamides. These amides can undergo substitution reactions in the presence of organocopper and organomagnesium reagents, showcasing TosMIC's utility in synthetic and medicinal chemistry (Le & Ganem, 2014).

Applications in Organic Synthesis

TosMIC has been identified as a privileged reagent in organic synthesis, especially for constructing biologically relevant scaffolds. It plays a significant role in the synthesis of fused heterocycles, such as pyrroles, benzimidazoles, and quinolines, as well as in the synthesis of natural products like ushikulide A and variolin B. Its versatility is further highlighted through its involvement in various reaction strategies, including Michael additions and cycloadditions (Kaur, Wadhwa, & Sharma, 2015).

Use in [3+2] Cycloaddition Reactions

TosMIC's reactivity, chemo-, regio-, and diastereo-selectivity are notable in Van Leusen type [3+2] cycloaddition reactions. It reacts with activated cyclic ketones and double C=C bonds, leading to the synthesis of spirooxazolines, spiropyrrolines, and chromeno[3,4-c]pyrrols. These reactions proceed efficiently under catalyst-free conditions and at ambient temperature, demonstrating TosMIC's potential in developing new classes of compounds (Shaabani, Sepahvand, Bazgir, & Khavasi, 2018).

Preparation of Trifluoromethylisoquinolines

TosMIC is utilized in the preparation of 1-trifluoromethylisoquinolines from α-benzylated tosylmethyl isocyanide derivatives. This involves a radical cascade with Togni reagent, showcasing a valuable and efficient synthetic pathway. This method is also applied in the total synthesis of CF3-mansouramycin B, highlighting its significance in modern synthetic chemistry (Wang & Studer, 2017).

Overview of Synthetic Uses

A comprehensive account of the synthetic uses of TosMIC is provided, emphasizing its role as a multipurpose synthetic reagent. It stands out as a versatile synthon derived from methyl isocyanide, with applications ranging from reductive cyanation of aldehydes or ketones to the synthesis of pyrroles and other significant chemical transformations (Leusen & Leusen, 2004).

Safety And Hazards

Tosylmethylisocyanate may cause an allergic skin reaction, serious eye damage, and may be harmful if inhaled . It is harmful if swallowed and in contact with skin . It causes skin irritation .

Future Directions

Tosylmethylisocyanate has proved as a powerful and versatile synthon and is used in the synthesis of a broad range of heterocycles having pharmacological interest . It is also utilized for regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates . Various new catalysts and novel methodologies were explored due to the enormous use of this reagent .

properties

IUPAC Name

1-(isocyanatomethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(12,13)7-10-6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYSDKUKIIYRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472693
Record name tosylmethylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosylmethylisocyanate

CAS RN

10564-55-3
Record name tosylmethylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanatomethanesulfonyl-4-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tosylmethylisocyanate
Reactant of Route 2
Tosylmethylisocyanate
Reactant of Route 3
Reactant of Route 3
Tosylmethylisocyanate
Reactant of Route 4
Tosylmethylisocyanate
Reactant of Route 5
Reactant of Route 5
Tosylmethylisocyanate
Reactant of Route 6
Reactant of Route 6
Tosylmethylisocyanate

Citations

For This Compound
25
Citations
HV Le, B Ganem - Tetrahedron letters, 2014 - Elsevier
A convenient and efficient (one-step) oxidation is reported of commercially available tosylmethylisocyanide (TOSMIC) to form tosylmethylisocyanate, making this highly reactive …
Number of citations: 7 www.sciencedirect.com
NY Shih - Tetrahedron letters, 1993 - Elsevier
… the anion of tosylmethylisocyanate (4, R5 = H) or of a substituted tosylmethylisocyanate~ (4, … , and then a solution of the anion of tosylmethylisocyanate (1.4 mmol) was added (prepared …
Number of citations: 22 www.sciencedirect.com
T Kaur, P Wadhwa, A Sharma - RSC advances, 2015 - pubs.rsc.org
p-Tosylmethyl isocyanide (TosMIC), an α-acidic isocyanide, has emerged as a privileged reagent to access biologically relevant scaffolds. The present review highlights the significant …
Number of citations: 65 pubs.rsc.org
Z Lim, PJ Duggan, AG Meyer, KL Tuck - Organic & Biomolecular …, 2014 - pubs.rsc.org
… Aldehydes 20 and 21 were each treated with methylamine, and the resulting imine intermediates were then exposed to tosylmethylisocyanate (TosMIC) to form the 1,5-imidazoles 3 and …
Number of citations: 6 pubs.rsc.org
SA Ohnmacht, M Micco, V Petrucci, AK Todd… - Bioorganic & medicinal …, 2012 - Elsevier
The HSP90 protein is an important target in cancer. We report here that stable quadruplex DNAs can be formed from a promoter sequence in the HSP90 gene, on the basis of melting, …
Number of citations: 30 www.sciencedirect.com
MS Skorotetcky, OV Borshchev, NM Surin… - Dyes and …, 2017 - Elsevier
In this work, a versatile synthetic method for preparation of linear phenyloxazoles and their organosilicon derivatives under mild conditions via a combination of van Leusen and direct …
Number of citations: 15 www.sciencedirect.com
TA Brandt - 1998 - search.proquest.com
Chapter 1 discusses our efforts towards synthesizing fredericamycin A. This natural product shows micromolar inhibitory activity against a number of deoxyribonucleic acid processing …
Number of citations: 2 search.proquest.com
AW Sromek - 2005 - search.proquest.com
… -economical" than the BartonZard^^ and van Leusen'^ syntheses (E, Figure 2, Schemes 5, 6), which form pyrroles through addition of acylmethylisocyanate and tosylmethylisocyanate …
Number of citations: 3 search.proquest.com
E Wetzel - 2021 - search.proquest.com
… Reaction of the silyl ether 3.2 with tosylmethylisocyanate, potassium t-butoxide, and ethanol via a Van Leusen reaction3 gave the nitrile 3.6, in a 1:1 cis/trans ratio (Scheme 3.2). These …
Number of citations: 2 search.proquest.com
KV Lawson - 2014 - search.proquest.com
Peptidomimetic macrocycles are valuable research tools and serve as lead compounds in drug discovery. We have developed two synthetic methods to access distinct isomeric …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.